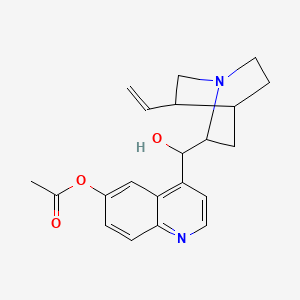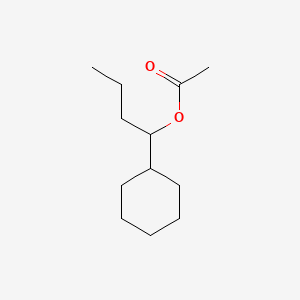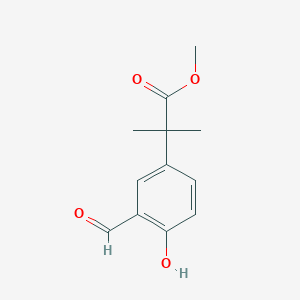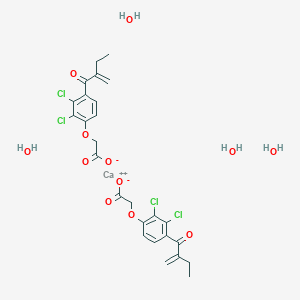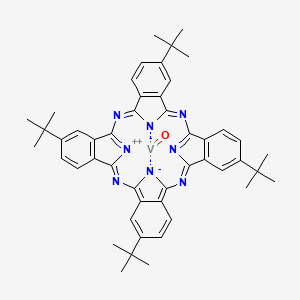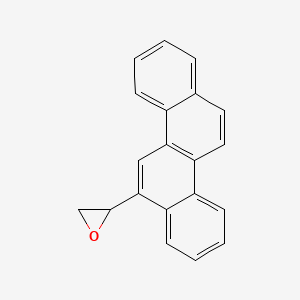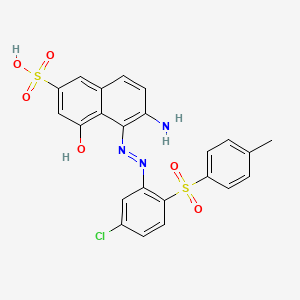
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it valuable in textile and ink industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-2-((p-tolyl)sulphonyl)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid in an alkaline medium. This step forms the azo bond, resulting in the formation of the desired compound.
Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and ink industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include metal ions and biological macromolecules, where it can form stable complexes. The pathways involved include electron transfer and coordination chemistry, which are crucial for its applications in analytical and biological systems.
類似化合物との比較
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Lacks the azo group and the p-tolylsulphonyl substituent, resulting in different chemical properties.
5-Chloro-2-((p-tolyl)sulphonyl)aniline: Does not contain the azo linkage, making it less effective as a dye.
4-Hydroxynaphthalene-2-sulphonic acid: Similar structure but lacks the amino and azo groups, affecting its reactivity and applications.
Uniqueness
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the azo group provides vibrant color properties, while the sulfonic acid group enhances its solubility in water, making it highly valuable in various industrial applications.
特性
CAS番号 |
85480-79-1 |
|---|---|
分子式 |
C23H18ClN3O6S2 |
分子量 |
532.0 g/mol |
IUPAC名 |
6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18ClN3O6S2/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23/h2-12,28H,25H2,1H3,(H,31,32,33) |
InChIキー |
VPDBOKPMZDXVIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


